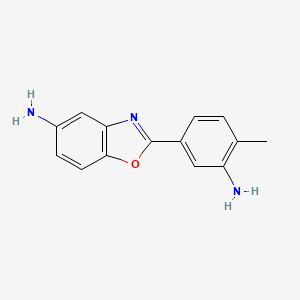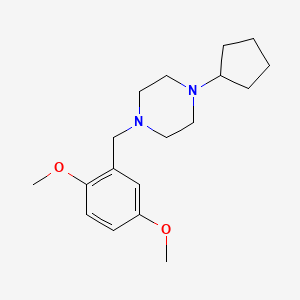![molecular formula C19H20N2OS B5634763 2-[(mesitylmethyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5634763.png)
2-[(mesitylmethyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including compounds structurally related to 2-[(mesitylmethyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole, often involves the cyclo-condensation of hydrazides with carbon disulfide followed by S-alkylation. A novel series of 2-[(2-arylthiazol-4-yl)methyl]-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives synthesized through this method showed moderate to good antifungal activity, highlighting the chemical versatility and biological relevance of the oxadiazole ring structure (Shelke et al., 2014).
Molecular Structure Analysis
Structural elucidation and analysis are crucial for understanding the interactions and reactivity of 1,3,4-oxadiazole derivatives. Compounds similar to 2-[(mesitylmethyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole have been structurally characterized using techniques such as X-ray diffraction, revealing detailed insights into their molecular geometry and electronic configuration. This foundational knowledge supports the exploration of their physical and chemical properties and potential applications in various fields.
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives undergo a range of chemical reactions, attributed to the reactivity of the oxadiazole ring. For instance, the Mannich reaction has been applied to 5-phenyl-1,3,4-oxadiazole-2-thione derivatives, demonstrating the synthetic versatility of oxadiazole compounds through the formation of N-aminomethylation compounds, which were analyzed for their conformational isomers and stability (Roman et al., 2007).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as melting points, boiling points, solubility, and crystallinity, are determined by their molecular structure. These properties are critical for the practical application of these compounds in material science and organic synthesis. The mesogenic properties of certain 1,3,4-oxadiazole compounds, for example, have been evaluated using techniques like differential scanning calorimetry and polarizing optical microscopy, indicating their potential in liquid crystal technology (Fouad et al., 2018).
Safety and Hazards
Orientations Futures
The study of oxadiazoles is an active area of research due to their wide range of biological activities and potential applications in medicinal chemistry . Future research on “2-[(mesitylmethyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole” could involve exploring its biological activity, optimizing its synthesis, or investigating its mechanism of action.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-12-5-7-16(8-6-12)18-20-21-19(22-18)23-11-17-14(3)9-13(2)10-15(17)4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTZKITZHXRBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-5-[(2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-isopropyl-4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5634691.png)
![N-methyl-N-[3-(methylthio)benzyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5634697.png)
acetic acid](/img/structure/B5634708.png)

![2-[benzyl(4,5-dimethoxy-2-nitrobenzyl)amino]ethanol](/img/structure/B5634717.png)
![8-[(3,5-dimethylisoxazol-4-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5634720.png)

![(1S*,5R*)-3-benzoyl-6-[3-(methylsulfonyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634737.png)

![8-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5634755.png)
![N-[4-(acetylamino)phenyl]-2-furamide](/img/structure/B5634761.png)
![9-(1H-indol-5-ylcarbonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634770.png)
![1-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5634777.png)